Methyl 5-Methylnicotinate

説明

Nomenclature and Chemical Classification within Nicotinate Derivatives

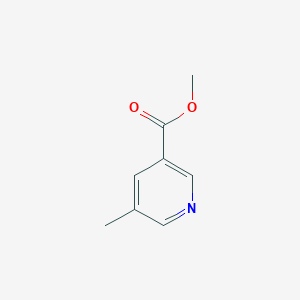

Methyl 5-methylnicotinate, identified by the CAS number 29681-45-6, is systematically named methyl 5-methylpyridine-3-carboxylate. thermofisher.comthermofisher.com It belongs to the class of organic compounds known as nicotinic acid derivatives. cymitquimica.com This classification stems from its core structure, which is a derivative of nicotinic acid, also known as vitamin B3 or niacin.

The structure of this compound features a pyridine ring, an aromatic heterocyclic ring containing nitrogen, with two substituents. A methyl group (-CH₃) is attached at the 5-position of the pyridine ring, and a methyl ester group (-COOCH₃) is at the 3-position. thermofisher.combiosynth.com This arrangement places it within the broader family of nicotinate esters, which are esters of nicotinic acid. cymitquimica.com Nicotinate derivatives, in general, are characterized by the pyridine-3-carboxylate core structure. hmdb.ca

The presence of the methyl ester group makes it a methyl ester, and the additional methyl group on the pyridine ring distinguishes it from its parent compound, methyl nicotinate. nih.govpublish.csiro.au Its chemical formula is C₈H₉NO₂. scbt.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Number | 29681-45-6 scbt.com |

| IUPAC Name | methyl 5-methylpyridine-3-carboxylate thermofisher.comthermofisher.com |

| Synonyms | 5-Methyl-3-pyridinecarboxylic Acid Methyl Ester biosynth.com |

| Molecular Formula | C₈H₉NO₂ scbt.com |

| Molecular Weight | 151.16 g/mol biosynth.comscbt.com |

| InChI Key | KQILMMLAGGFMCM-UHFFFAOYSA-N thermofisher.comsigmaaldrich.com |

| SMILES | CC1=CC(=CN=C1)C(=O)OC biosynth.com |

Historical Context of Research on this compound and its Precursors

Research involving this compound and its precursors can be traced back through the synthesis and study of nicotinic acid derivatives. A key precursor to this compound is 5-methylnicotinic acid. chemicalbook.comchemicalbook.com The synthesis of 5-methylnicotinic acid has been a subject of chemical research, with methods developed for its preparation from starting materials like 3,5-dimethylpyridine (3,5-lutidine). chemicalbook.comchemicalbook.com One documented method involves the oxidation of 3,5-lutidine using potassium permanganate in an aqueous solution under mild conditions to yield 5-methylnicotinic acid. chemicalbook.comgoogle.com Another approach utilizes hydrogen peroxide and concentrated sulfuric acid as the oxidation system. google.com

The subsequent esterification of 5-methylnicotinic acid with methanol, often in the presence of a catalyst like thionyl chloride, leads to the formation of this compound. chemicalbook.com A 1971 study in the Australian Journal of Chemistry described the preparation of this compound from the corresponding lutidine. publish.csiro.au

The broader context of nicotinate derivative research has been active for many decades. For instance, methyl nicotinate, the parent compound lacking the 5-methyl group, has been studied for its physiological effects, such as vasodilation, and has been used in topical preparations. chemicalbook.comnih.gov This foundational knowledge on simpler nicotinates has likely paved the way for investigating more complex derivatives like this compound.

Significance of this compound in Contemporary Chemical and Biological Sciences

In contemporary research, this compound holds significance primarily as a key intermediate and building block in the synthesis of more complex and biologically active molecules. cymitquimica.comchemimpex.com

One of the most notable applications is in the synthesis of the antihistamine drug Rupatadine. biosynth.comchemicalbook.com this compound is used to synthesize (5-methylpyridin-3-yl)methanol, a crucial intermediate for Rupatadine fumarate. chemicalbook.comchemicalbook.com

Furthermore, it is a precursor in the synthesis of other compounds of interest in medicinal chemistry. For example, it was used to synthesize 5-Methyl-N'-nitrosonornicotine (5-MeNNN), a compound used in organic synthesis. thermofisher.comchemicalbook.com The broader class of nicotinate and nicotinamide derivatives, to which this compound belongs, has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties, making them a continuing focus of research. jocpr.comrsc.org

The compound is also utilized in the agrochemical industry, where it can be a component in the development of pesticides and herbicides. chemimpex.com Its role as a versatile synthetic intermediate underscores its importance in both pharmaceutical and agrochemical research and development. cymitquimica.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Physical State | Solid, Crystal, Powder sigmaaldrich.comsynquestlabs.comvwr.com |

| Appearance | White to pale cream or yellow thermofisher.comchemicalbook.com |

| Melting Point | 46-48 °C chemicalbook.com |

| Boiling Point | 90 °C at 3 mmHg chemicalbook.com |

| Solubility | Soluble in chloroform and methanol chemicalbook.comchemicalbook.com |

| pKa (Predicted) | 3.49 ± 0.20 chemicalbook.com |

| Density (Predicted) | 1.104 ± 0.06 g/cm³ chemicalbook.com |

Esterification of 5-Methylnicotinic Acid with Methanol

The core of this compound synthesis lies in the Fischer-Speier esterification reaction. masterorganicchemistry.com This classic organic reaction involves the treatment of a carboxylic acid, in this case, 5-methylnicotinic acid, with an alcohol (methanol) in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and various strategies are employed to drive it towards the formation of the desired ester. masterorganicchemistry.com

Catalyst Systems in this compound Synthesis

The choice of catalyst is paramount in the esterification of 5-methylnicotinic acid, dictating reaction rates and influencing the formation of byproducts.

Strong mineral acids are the most common catalysts for this transformation.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a widely used catalyst for the esterification of nicotinic acid and its derivatives. ajol.inforesearchgate.net It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. masterorganicchemistry.com While effective, the use of sulfuric acid can lead to charring and other oxidative side reactions if not carefully controlled. For the synthesis of a related compound, methyl nicotinate, a catalytic amount of concentrated sulfuric acid was used with methanol, followed by refluxing. ajol.inforesearchgate.net The amount of sulfuric acid used can impact the reaction rate and the formation of byproducts; using a smaller amount of the acid catalyst can help limit the production of byproducts. ajol.info

Thionyl Chloride (SOCl₂): Thionyl chloride serves as an efficient reagent for the synthesis of this compound from 5-methylnicotinic acid. chemicalbook.comgoogle.com In this method, 5-methylnicotinic acid is reacted with thionyl chloride in methanol. chemicalbook.comgoogle.com The reaction is typically performed under a nitrogen atmosphere, and the temperature is maintained between 20-25°C during the dropwise addition of thionyl chloride. chemicalbook.com Following the addition, the mixture is heated to reflux for several hours to ensure the completion of the reaction. chemicalbook.comgoogle.com This method has been reported to produce high yields, with one instance achieving a 98.2% yield of this compound as a white solid. chemicalbook.com In a specific patented procedure, 5-methylnicotinic acid and thionyl chloride are heated and refluxed to facilitate the esterification reaction. google.com

The following table summarizes a typical synthesis using thionyl chloride:

| Reactant | Amount | Moles | Solvent | Catalyst/Reagent | Reaction Conditions | Yield | Reference |

| 5-Methylnicotinic Acid | 100.0 g | 0.73 mol | Methanol (500 mL) | Thionyl Chloride (110 mL, 1.5 mol) | 20-25°C during addition, then reflux for 4h | 98.2% | chemicalbook.com |

Research into more environmentally friendly and efficient catalytic systems is ongoing. While specific examples for this compound are not extensively documented in the provided results, analogous reactions provide insight into potential alternative catalysts. For instance, solid acid catalysts like MoO₃/SiO₂ have been successfully employed for the synthesis of methyl nicotinate, offering advantages in terms of reusability and reduced environmental impact compared to homogeneous catalysts like sulfuric acid. orientjchem.org Enzymatic catalysis, such as using Novozym® 435, has also been explored for the synthesis of nicotinamide derivatives from methyl nicotinate, showcasing high yields under mild conditions. nih.govsigmaaldrich.com These alternative approaches could potentially be adapted for the synthesis of this compound.

Acid-Catalyzed Esterification (e.g., Sulfuric Acid, Thionyl Chloride)

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

Temperature plays a critical role in the esterification reaction. In the thionyl chloride-mediated synthesis, the initial reaction is kept at a controlled temperature of 20-25°C, followed by heating to reflux (the boiling point of the solvent, methanol) for an extended period. chemicalbook.com This heating step is essential to drive the reaction to completion. For the synthesis of related nicotinic acid esters, reaction temperatures can range from 60-70°C for methanol reflux to as high as 140-225°C in specific industrial processes for related compounds. environmentclearance.nic.ingoogle.com The reaction is typically carried out at atmospheric pressure.

Methanol typically serves as both a reactant and a solvent in the esterification of 5-methylnicotinic acid, ensuring it is present in large excess to shift the equilibrium towards the product side. masterorganicchemistry.comchemicalbook.com The purity of the reactants and the solvent is important; for instance, using anhydrous methanol is recommended to prevent water from hindering the reaction. After the reaction, the workup procedure often involves neutralizing the acidic mixture and extracting the product into an organic solvent like ethyl acetate. chemicalbook.com The choice of extraction solvent is critical for isolating the product efficiently. The final product is often purified by recrystallization from a suitable solvent or by distillation under reduced pressure to remove impurities and obtain a high-purity product. ajol.info

The following table outlines the solvents used in a typical workup procedure:

| Step | Solvent/Reagent | Purpose |

| Neutralization | Saturated Sodium Carbonate Solution | To neutralize excess acid |

| Extraction | Ethyl Acetate (EtOAc) | To extract the product from the aqueous layer |

| Washing | Saturated Brine | To remove water-soluble impurities |

| Drying | Anhydrous Sodium Sulfate | To remove residual water from the organic phase |

Reaction Monitoring Techniques (e.g., TLC, NMR, Mass Spectroscopy)

The synthesis of this compound and its analogs is meticulously monitored using a suite of analytical techniques to ensure reaction completion, product purity, and optimal yield. These techniques provide real-time or near-real-time information on the progress of the chemical transformation.

Thin-Layer Chromatography (TLC): TLC is a widely employed technique for monitoring the progress of reactions involving methyl nicotinate derivatives. semanticscholar.orgajol.infoorgsyn.orgpatsnap.com It is used to determine the point at which the conversion of the starting material to the product reaches its maximum. semanticscholar.org For instance, in the synthesis of nicotinamide derivatives, TLC is used to monitor the purification process, often with a mobile phase of petroleum ether and ethyl acetate. semanticscholar.org The stability of methyl nicotinate has also been evaluated using TLC with a densitometry and spectrodensitometry detector, employing a mobile phase of acetone and n-hexane on silica gel 60 F254 plates. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized this compound and its derivatives. Both ¹H NMR and ¹³C NMR are utilized to analyze the final product after purification, confirming the substitution patterns on the pyridine ring. semanticscholar.orgajol.infomdpi.com For example, in the synthesis of methyl 2-methylnicotinate, ¹H NMR and gas chromatography were used to characterize the final product. google.com

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds and for reaction monitoring. ajol.infomdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify and quantify methyl nicotinate and its derivatives. patsnap.comnih.govresearchgate.net Online mass spectrometry has been demonstrated for the rapid adaptive optimization of flow reactors in the synthesis of organic compounds, including the amidation of methyl nicotinate. worktribe.com High-resolution mass spectrometry (HRMS) provides further confirmation of the elemental composition of the product. mdpi.comevitachem.com

The following table summarizes the application of these monitoring techniques in the context of this compound synthesis.

| Technique | Application | Details | References |

| Thin-Layer Chromatography (TLC) | Reaction progress monitoring, Purity assessment | Mobile phase often a mix of petroleum ether/hexane and ethyl acetate. semanticscholar.orgorgsyn.org | semanticscholar.orgajol.infoorgsyn.orgpatsnap.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, Confirmation of product | ¹H and ¹³C NMR are standard for confirming the chemical structure. semanticscholar.orgajol.info | semanticscholar.orgajol.infomdpi.comgoogle.com |

| Mass Spectrometry (MS) | Molecular weight determination, Reaction monitoring | GC-MS and LC-MS for separation and identification; HRMS for precise mass. mdpi.compatsnap.com | ajol.infomdpi.compatsnap.comnih.govresearchgate.networktribe.com |

Purification Techniques for this compound

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and catalysts.

Column Chromatography Applications

Column chromatography is a primary method for the purification of this compound and its derivatives. ajol.infovulcanchem.com Silica gel is the most common stationary phase, and the mobile phase is typically a gradient of petroleum ether and ethyl acetate or hexane and ethyl acetate. semanticscholar.org For example, in the synthesis of nicotinamide derivatives, the crude product is purified by silica gel column chromatography with a petroleum ether/ethyl acetate gradient from 5:1 to 1:1. semanticscholar.org The purification process itself is often monitored by TLC to identify and collect the fractions containing the desired product. semanticscholar.org

Other Chromatographic and Recrystallization Methods

Besides standard column chromatography, other purification techniques are also employed.

Flash Chromatography: This is a faster version of column chromatography and is effective for small-scale purifications. orgsyn.org

Recrystallization: This technique is used to purify solid products. environmentclearance.nic.in The crude product is dissolved in a suitable solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. For instance, a manufacturing process for methyl-6-methylnicotinate involves recrystallization from methanol. environmentclearance.nic.in

The selection of the purification method depends on the physical state of the product (solid or liquid) and the nature of the impurities.

Novel Synthetic Routes to this compound and Analogues

The development of new synthetic methods for this compound and its analogues is driven by the need for more efficient, sustainable, and versatile processes.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. One approach involves using microwave irradiation to increase reaction yield and reduce reaction time for the aminomethylation of methyl nicotinate. The development of catalytic systems that allow for high atom economy is a key goal. snu.ac.kr For instance, research has focused on the direct synthesis of amide bonds from methyl esters using redox-active catalysts to provide a more sustainable alternative to traditional methods. researchgate.net

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes like Candida antarctica lipase B (Novozym® 435) have been used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate derivatives. semanticscholar.org These reactions are typically carried out under mild conditions in organic solvents like tert-amyl alcohol. semanticscholar.org Chemoenzymatic syntheses, which combine chemical and enzymatic steps, have been effectively used to produce novel pyridine dinucleotides. nih.gov For example, Aplysia californica ADP-ribosyl cyclase and mammalian NAD glycohydrolase are known to catalyze the exchange of the nicotinamide group of NADP with nicotinic acid derivatives to produce corresponding NAADP analogs. nih.gov

特性

IUPAC Name |

methyl 5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQILMMLAGGFMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292469 | |

| Record name | Methyl 5-Methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-45-6 | |

| Record name | 29681-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-Methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Photochemical and Electrochemical Synthesis Methods

The exploration of photochemical and electrochemical techniques in organic synthesis represents a modern approach towards developing more sustainable, efficient, and selective chemical transformations. These methods utilize light energy (photochemistry) or electrical current (electrochemistry) to activate molecules and drive reactions, often under mild conditions and with high degrees of control. However, a comprehensive review of the scientific literature reveals a notable lack of specific research dedicated to the synthesis of Methyl 5-Methylnicotinate using these advanced methodologies.

Coordination Chemistry and Material Science Applications

Methyl 5-Methylnicotinate as a Ligand in Coordination Polymer Synthesis

This compound (or its saponified form, 5-methylnicotinate) serves as a functional organic linker in the self-assembly of coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group (once the methyl ester is hydrolyzed, often in situ) provide multiple coordination sites for metal ions. This multi-dentate character enables the formation of diverse and intricate network structures.

The structure of the resulting coordination polymer is highly dependent on several factors, including the coordination geometry of the metal ion, the presence of different counter-anions, and the specific synthesis conditions employed. rsc.orgrsc.orgrsc.org Research has shown that by carefully selecting the metal salt and reaction environment, it is possible to fine-tune the final architecture of the assembly, leading to materials with dimensionalities ranging from zero-dimensional (0D) mononuclear species to complex three-dimensional (3D) frameworks. rsc.orgrsc.orgrsc.org The diverse coordination motifs that can be achieved demonstrate the ligand's utility in the rational design of functional materials. rsc.orgrsc.org

Synthesis of Metal-Organic Frameworks (MOFs) with this compound Ligands

Hydrothermal synthesis is a method that employs water as the solvent in a sealed reaction vessel, heated above its boiling point to increase pressure. dergipark.org.trresearchsynergypress.com This technique is widely used for growing crystals of coordination polymers. dergipark.org.tracs.org The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product. While specific examples utilizing this compound are part of broader studies, the general principle involves reacting a metal salt with the ligand in water under these high-temperature and high-pressure conditions to yield crystalline coordination polymers. acs.org

Layer Diffusion Methods

Structural Characterization of this compound Coordination Polymers

The coordination polymers synthesized from 5-methylnicotinate and various metal ions have been extensively characterized, primarily by single-crystal X-ray diffraction. These studies reveal a remarkable structural diversity, influenced by the choice of metal center and the counter-anions present during synthesis. rsc.orgrsc.orgrsc.org

Research has demonstrated that reacting 5-methylnicotinate with different metal salts (Ni(II), Co(II), Cd(II), Cu(II), Mn(II), and Pb(II)) results in a range of structures from 0D to 3D. rsc.orgrsc.orgrsc.org For example, using different nickel(II) salts (sulfate, acetate, or chloride) with the same ligand led to three completely different products: a 3D framework, a 3D self-interpenetrating network, and a simple 0D mononuclear species, respectively. rsc.orgrsc.org This "metal-dependent anion effect" shows the level of control that can be exerted over the self-assembly process. rsc.orgrsc.orgrsc.org

The table below summarizes the structural findings from key research on coordination polymers synthesized using the 5-methylnicotinate ligand.

| Metal Ion | Synthesis Method/Anion | Formula of Complex | Dimensionality | Topological Network | Reference |

| Co(II) | Layer Diffusion | {Co(L-CH₃)₂(H₂O)₀.₅₁.₂₅}n | 3D | 4-connected (6⁶) dia | researchgate.netresearchgate.net |

| Co(II) | Solvothermal | {Co₂(L-CH₃)₄(H₂O)}n | 3D | 5-connected (4⁴ · 6⁶) noz | researchgate.netresearchgate.net |

| Co(II) | Ambient Stirring | {Co(L-CH₃)₂(H₂O)₂}n | 3D | 4-connected (4² · 6⁴) lvt | researchgate.netresearchgate.net |

| Ni(II) | SO₄²⁻ | {Ni(L-CH₃)₂(H₂O)₂}n | 3D | lvt framework | rsc.orgrsc.org |

| Ni(II) | OAc⁻ | [Ni₂(L-CH₃)₄(H₂O)]n | 3D | self-interpenetrating network | rsc.orgrsc.org |

| Ni(II) | Cl⁻ | Ni(HL-CH₃)₂Cl₂ | 0D | Mononuclear species | rsc.orgrsc.org |

| Cd(II) | SO₄²⁻ | [Cd₂(L-CH₃)₂(SO₄)(H₂O)₆]n | 1D | Chain complex | rsc.orgrsc.org |

| Cd(II) | OAc⁻ or Cl⁻ | [Cd(L-CH₃)₂(H₂O)]n | 1D | Chain complex | rsc.orgrsc.org |

| Cu(II) | - | {Cu(L-CH₃)₂(H₂O)₂}n | 3D | lvt network | rsc.orgrsc.org |

| Mn(II) | - | [Mn(L-CH₃)₂(H₂O)₂]n | 2D | (4,4) layer | rsc.orgrsc.org |

| Pb(II) | - | [Pb(L-CH₃)₂]n | 3D | (3,5)-connected network | rsc.orgrsc.org |

L-CH₃ refers to the 5-methylnicotinate anion.

X-ray Crystallography of Metal Complexes

A notable study synthesized and characterized nine different coordination complexes with various transition metals. nih.govmdpi.com For instance, in the complex {Co(L–CH₃)₂(H₂O)₂}n (where L-CH₃⁻ is 5-methylnicotinate), the Co(II) ion is coordinated to two 5-methylnicotinate ligands and two water molecules, forming a three-dimensional network. nih.govmdpi.com Similarly, the nickel complex, [Ni(HL–CH₃)₂Cl₂], exists as a discrete mononuclear species where the nickel ion is bound to two 5-methylnicotinate ligands and two chloride ions. nih.govmdpi.com

In a series of Co(II) coordination polymers synthesized using different methods, X-ray analysis revealed distinct framework topologies. researchgate.net One such compound, {Co(L-CH₃)₂(H₂O)₀.₅₁.₂₅}n, displays a 4-connected dia topological network. researchgate.net Another, {Co₂(L-CH₃)₄(H₂O)}n, exhibits a more complex 5-connected (4⁴ · 6⁶) noz topology. researchgate.net These crystallographic studies are fundamental to understanding the structure-property relationships in these materials.

Spectroscopic Analysis (e.g., IR) of Coordination Compounds

Infrared (IR) spectroscopy provides valuable insights into the coordination mode of the 5-methylnicotinate ligand. The vibrational frequencies of key functional groups, such as the carboxylate and the pyridine ring, are sensitive to coordination with a metal ion.

In studies of gold(III) complexes with methyl nicotinate, shifts in the ring C-C and C-N vibrational bands to higher wavenumbers compared to the free ligand indicate coordination through the heterocyclic nitrogen atom. acs.org The positions of the C=O and C-O stretching vibrations remain largely unchanged, confirming that the ester group does not participate in the coordination. acs.org

For a series of nine 5-methylnicotinate complexes, IR spectra were recorded to confirm the coordination. For example, the IR spectrum of {Ni(L–CH₃)₂(H₂O)₂}n showed characteristic bands at 1614 cm⁻¹ (strong) and 1395 cm⁻¹ (strong), which are associated with the coordinated carboxylate group. mdpi.com Theoretical studies using Density Functional Theory (DFT) have also been employed to calculate the theoretical IR spectra of methyl nicotinate and its complexes, aiding in the structural analysis of these compounds. researchgate.netfluorochem.co.uk

Topological Networks and Architectures in Coordination Polymers

The assembly of metal ions with the 5-methylnicotinate ligand gives rise to a remarkable variety of coordination polymers with diverse topological networks. These architectures range from simple one-dimensional chains to complex three-dimensional frameworks.

Influence of Synthetic Approach on Coordination Motifs

The final structure of a coordination polymer can be exquisitely controlled by the synthetic conditions. A striking example is the synthesis of Ni(II) complexes with 5-methylnicotinate, where the choice of the nickel salt dramatically alters the resulting architecture. nih.govmdpi.com

Using NiSO₄ leads to a 3D lvt framework . nih.govmdpi.com

Using Ni(OAc)₂ results in a 3D self-interpenetrating network . nih.govmdpi.com

Using NiCl₂ produces a simple 0D mononuclear species . nih.govmdpi.com

This metal-dependent anion effect highlights the ability to "fine-tune" the structure of the resulting material. nih.govmdpi.com Similarly, different synthetic methods, such as layer diffusion versus solvothermal synthesis for Co(II) complexes, can yield frameworks with entirely different topological networks (dia vs. noz). researchgate.netsphinxsai.com

Analysis of Connectivity and Dimensionality (0D, 2D, 3D)

The diverse coordination motifs observed for 5-methylnicotinate complexes lead to structures with dimensionalities ranging from 0D (mononuclear units) to 1D (chains), 2D (layers), and 3D (frameworks). nih.govmdpi.com The connectivity of the metal centers and the bridging nature of the 5-methylnicotinate ligand dictate the final dimensionality.

The table below summarizes the structural diversity found in a series of metal-5-methylnicotinate coordination complexes. nih.govmdpi.com

| Complex | Metal Ion | Dimensionality | Topological Network/Description |

|---|---|---|---|

| Ni(HL–CH₃)₂Cl₂ | Ni(II) | 0D | Mononuclear species |

| [Cd(L–CH₃)₂(H₂O)]n | Cd(II) | 1D | Chain |

| [Mn(L–CH₃)₂(H₂O)₂]n | Mn(II) | 2D | (4,4) layer |

| {Co(L–CH₃)₂(H₂O)₂}n | Co(II) | 3D | lvt network |

| [Ni₂(L–CH₃)₄(H₂O)]n | Ni(II) | 3D | Self-interpenetrating network |

| [Pb(L–CH₃)₂]n | Pb(II) | 3D | (3,5)-connected (4·6²)(4·6⁷·8²) network |

Potential Applications of this compound in Advanced Materials

The development of coordination polymers based on ligands like 5-methylnicotinate is driven by their potential applications in various fields, including catalysis, magnetism, and luminescence. mdpi.com

Catalytic Properties of this compound-based Materials

Coordination polymers, also known as metal-organic frameworks (MOFs), are recognized for their potential as heterogeneous catalysts. nih.gov The ordered porous structures and the presence of accessible metal sites can facilitate catalytic reactions. While research into the catalytic properties of coordination polymers made specifically from this compound is an emerging area, the broader class of materials based on nicotinic acid derivatives shows significant promise.

For example, coordination polymers containing pyridine-carboxylate ligands have been investigated as catalysts for Knoevenagel condensation reactions. mdpi.com The presence of uncoordinated pyridine nitrogen atoms within the framework can act as basic sites to facilitate the reaction. mdpi.com Furthermore, MOFs containing palladium-bipyridine complexes, which are structurally related to nicotinates, have shown high catalytic activity in Suzuki-Miyaura cross-coupling reactions. iastate.edu The integration of methyl 6-methylnicotinate derivatives into MOFs has been proposed for catalytic applications, where the framework provides a stable and reusable platform for the active sites. Although direct catalytic studies on this compound frameworks are not yet widespread, the foundational research into their synthesis and structure paves the way for future investigations into their catalytic capabilities.

Adsorption and Separation Applications

The tailored design of porous materials, such as metal-organic frameworks (MOFs), using nicotinic acid derivatives has shown significant promise for adsorption and separation technologies. These materials possess high porosity, large surface areas, and tunable pore sizes, making them ideal candidates for capturing and separating various molecules.

In this context, derivatives of methyl nicotinate are utilized as ligands in the synthesis of MOFs. For instance, 5-imidazolyl methyl nicotinate has been employed as a precursor to create a multidentate ligand for the construction of cadmium(II)-based MOFs. These frameworks have demonstrated notable carbon dioxide adsorption capacities. The CO2 sorption capacity for one such Cd-MOF was measured at 28.30 cm³ g⁻¹, with a Brunauer-Emmett-Teller (BET) surface area of 266.54 m² g⁻¹. rsc.org The design of these MOFs allows for the tuning of pore size and the introduction of functional groups, which are critical factors in determining their selectivity for different guest molecules. rsc.org

Furthermore, studies have explored the use of titania nanotube arrays (TNAs) functionalized with cobalt for the electrochemical detection of methyl nicotinate vapor, which is a biomarker for certain diseases. researchgate.netresearchgate.net The ordered and porous structure of TNAs provides an effective substrate for the deposition of cobalt, which is essential for the detection mechanism. researchgate.netresearchgate.net Upon exposure to methyl nicotinate vapor, the cobalt hydroxide on the TNA surface is reduced to cobalt metal, a change that can be detected electrochemically. researchgate.netresearchgate.net This indicates the potential of materials incorporating methyl nicotinate derivatives in sensor applications for the selective adsorption and detection of specific volatile organic compounds.

Research has also been conducted on the separation of nicotinic acid and its esters, including methyl nicotinate, using thin-layer chromatography (TLC). tandfonline.com Different chromatographic systems, such as normal-phase and reversed-phase high-performance thin-layer chromatography (RP-HPTLC), have been evaluated for their effectiveness in separating these compounds. tandfonline.com While RP-HPTLC proved effective for some separations, normal-phase TLC on neutral aluminum oxide was found to be optimal for separating specific ester pairs, highlighting the importance of the stationary phase in adsorption and separation processes. tandfonline.com

Table 1: Adsorption Properties of a Cd(II)-MOF Synthesized with a Methyl Nicotinate Derivative

| Property | Value |

|---|---|

| CO₂ Sorption Capacity | 28.30 cm³ g⁻¹ |

| BET Surface Area | 266.54 m² g⁻¹ |

Optical and Electronic Properties in Functional Materials

The incorporation of this compound and its derivatives into functional materials can significantly influence their optical and electronic properties. The pyridine ring system and the potential for charge transfer interactions make these compounds valuable components in the design of photoactive and electronically active materials.

A study on the structural diversity of coordination complexes involving 5-methylnicotinate and various metal ions (Ni(II), Cd(II), Cu(II), Co(II), Mn(II), and Pb(II)) revealed that these complexes exhibit solid-state fluorescence. rsc.org The diverse coordination motifs, ranging from one-dimensional chains to three-dimensional frameworks, are influenced by the choice of metal ion and counter-anion, which in turn affects their photoluminescent behavior. rsc.org

In another area of research, the photochromic properties of organic bromide salts prepared from 3,6-bis(bromomethyl)durene and methyl nicotinate have been investigated. researchgate.net Exposure to UV light induced color changes in these materials, and the underlying mechanism was attributed to electron transfer and supramolecular interactions. researchgate.net This highlights the potential of methyl nicotinate derivatives in the development of photoresponsive materials for applications such as data storage and sensors. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been conducted to examine the electronic properties of methyl nicotinate and its interaction with metal selenide clusters. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter in determining the electronic characteristics of a molecule. These computational analyses provide insights into the electronic transitions and help in the theoretical determination of the material's properties. nih.gov

Furthermore, the development of fluorescence-based sensors for the detection of methyl nicotinate has been reported. One such sensor utilizes water-stable MAPbBr₃ quantum dots (QDs). rsc.org The fluorescence of these QDs is quenched in the presence of methyl nicotinate, with the quantum yield of the as-synthesized QDs being 28.65%. rsc.org The interaction between the QDs and methyl nicotinate, likely through hydrogen bonding, leads to a decrease in emission intensity, forming the basis of the sensing mechanism. rsc.org

Table 2: Optical Properties of MAPbBr₃ Quantum Dots for Methyl Nicotinate Detection

| Property | Value |

|---|---|

| Emission | Green emission under UV light (365 nm) |

| Quantum Yield (QY) | 28.65% |

| Average Diameter of QDs | 4.82 ± 0.64 nm |

Biological Activities and Pharmacological Investigations of Methyl 5-methylnicotinate

Vasodilatory and Microcirculatory Effects4.2.1. Mechanism of Action involving Prostaglandin D2 Release 4.2.2. Role of Local Sensory Nerves in Vasodilation

Further research and pharmacological studies are required to elucidate the specific biological activities of Methyl 5-Methylnicotinate.

Influence on Cutaneous Vasodilation and Blood Flow

This compound, a derivative of nicotinic acid, is recognized for its ability to induce cutaneous vasodilation, leading to a temporary increase in blood circulation where it is applied. ulprospector.com This effect manifests as a localized erythema, or redness of the skin. researchgate.net The vasodilatory action is primarily attributed to the release of prostaglandins, particularly prostaglandin D2, from the skin and blood vessels. drugbank.comdiva-portal.org Studies have indicated that the prostaglandin pathway is a major contributor to the vasodilation caused by methyl nicotinate, with cyclooxygenase inhibitors significantly reducing the induced increase in skin perfusion. diva-portal.orgnih.gov

The mechanism also involves local sensory nerves, suggesting a neurogenic component to the inflammatory response. researchgate.netdiva-portal.org Upon topical application, this compound penetrates the skin, a process facilitated by its methyl group which enhances its lipophilicity and allows for rapid absorption through the stratum corneum. drugbank.com In the dermal layer, it is hydrolyzed to nicotinic acid. drugbank.com The resulting vasodilation enhances local blood flow in the dermal papillae of the upper dermis. drugbank.com

Research has sought to determine the optimal concentration for a reproducible and stable increase in skin perfusion. One study found that a 20 mmol/L concentration of methyl nicotinate produced the most consistent microvascular response, with a stable plateau in perfusion observed between 5 and 20 minutes after application. diva-portal.orgnih.gov However, the absolute perfusion response can vary between different anatomical sites on the body. diva-portal.orgnih.gov

| Inhibitor | Target Pathway | Effect on Perfusion Increase | Reference |

|---|---|---|---|

| NSAID | Prostaglandin | Reduced by 82% | diva-portal.orgnih.gov |

| Lidocaine/Prilocaine | Local Sensory Nerves | Reduced by 32% | diva-portal.org |

| L-NMMA | Nitric Oxide | No significant effect | diva-portal.orgnih.gov |

Studies on Skin Microcirculation Assessment

The vasodilatory properties of this compound make it a useful agent for provoking a response in the skin to assess microcirculation and tissue viability. researchgate.netdiva-portal.orgnih.gov Non-invasive optical methods are commonly employed to measure these changes in skin perfusion.

Laser Doppler flowmetry (LDF) and laser speckle contrast imaging (LSCI) are two such techniques used to quantify the erythema and increased blood flow induced by topical application of methyl nicotinate. diva-portal.orgnih.govdtic.mil LSCI, in particular, offers the advantage of providing a two-dimensional image of the microcirculation, allowing for simultaneous evaluation of multiple test sites and a visual representation of the perfusion intensity and expansion. diva-portal.orgdtic.mil

Studies utilizing these techniques have demonstrated that methyl nicotinate can induce a reproducible increase in skin perfusion. diva-portal.org For instance, research has shown that a 20 mmol/L concentration of methyl nicotinate generates a reliable microvascular response, making it suitable for studies assessing capillary capacity. diva-portal.orgnih.gov The response is characterized by a rapid onset, with a stable plateau phase occurring approximately 5 minutes after application and lasting for at least another 20 minutes. diva-portal.org This predictable response allows for the standardized assessment of skin microcirculation in various research and clinical contexts. diva-portal.orgnih.gov

| Concentration | Mean Perfusion at 5 mins (PU) | Mean Perfusion at 20 mins (PU) | Reference |

|---|---|---|---|

| 5 mmol/L | 152.8 (±32.8) | 158.5 (±31.3) | diva-portal.org |

| 10 mmol/L | 156.4 (±29.1) | 162.4 (±27.5) | diva-portal.org |

| 20 mmol/L | 159.7 (±36.1) | 171.2 (±29.9) | diva-portal.org |

Antioxidant and Anti-inflammatory Properties of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have demonstrated both antioxidant and anti-inflammatory properties in various studies. clinmedjournals.orgum.edu.my These effects are attributed to several mechanisms, including the modulation of inflammatory pathways and the reduction of oxidative stress. nih.gov

In Vitro and In Vivo Studies on Oxidative Stress Markers

In vitro and in vivo research has shown that nicotinic acid derivatives can positively influence markers of oxidative stress. clinmedjournals.orgnih.gov Nicotinic acid, also known as niacin, acts as a coenzyme in the form of Nicotinamide Adenine Dinucleotide (NAD). clinmedjournals.org It plays a role in retaining the glutathione redox cycle, which is crucial for cellular antioxidant defense. clinmedjournals.org

Studies have indicated that nicotinic acid can increase the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) in animal models. clinmedjournals.org Supplementation with nicotinic acid has been associated with a decrease in lipid peroxidation, a key marker of oxidative damage. clinmedjournals.org In human aortic endothelial cells, nicotinic acid has been shown to inhibit the production of reactive oxygen species (ROS). nih.gov Furthermore, in cultured human epidermal keratinocytes, nicotinic acid supplementation was found to up-regulate SOD2, a mitochondrial antioxidant enzyme. mdpi.com A derivative, potassium 5-hydroxynicotinate, demonstrated the ability to reduce oxidative stress by restoring the activity of antioxidant enzymes in a model of cardiac injury. researchgate.net

Modulation of Inflammatory Pathways and Cytokine Production

Nicotinic acid derivatives can modulate inflammatory responses by influencing key signaling pathways and the production of cytokines. nih.govmdpi.com One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes. nih.govmdpi.com

By modulating the NF-κB pathway, nicotinic acid derivatives can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.comnih.gov Studies have shown that niacin treatment is associated with significant reductions in CRP and TNF-α levels. nih.gov In brain vascular endothelial cells, niacin was able to reverse the lipopolysaccharide-induced increase in IL-6 and TNF-α. mdpi.com Some novel synthesized derivatives of nicotinic acid have also shown significant anti-inflammatory activity by inhibiting these inflammatory cytokines, with potency comparable to standard anti-inflammatory drugs in some cases. nih.gov The activation of the α7 nicotinic acetylcholine receptor (α7 nAChR) by nicotinic compounds has also been identified as a key regulator in the "cholinergic anti-inflammatory pathway," preventing the production of pro-inflammatory cytokines. nih.gov

Cellular Metabolism and Cytotoxicity Studies

Investigations into the effects of this compound at the cellular level have explored its impact on cellular metabolism and its potential for cytotoxicity.

Assessment of Cellular Metabolic Rate

Research has shown that this compound can influence cellular metabolism. One study demonstrated that at a non-cytotoxic concentration of 0.5%, methyl nicotinate increased cellular metabolism. nih.govresearchgate.net This was evaluated using confocal microscopy to calculate the redox rate. nih.govresearchgate.net The ability to increase cellular metabolism is a significant finding, suggesting a potential role in processes that require enhanced metabolic activity. nih.govresearchgate.net Another study identified methyl nicotinate as a compound that promotes mitochondria-dependent lifespan extension in yeast, linking it to the NAD⁺ biosynthetic pathway and enhanced mitochondrial function. biorxiv.org

In Vitro Cytotoxicity Evaluation (e.g., in cell culture)

The cytotoxic potential of Methyl Nicotinate (MN) has been evaluated in several in vitro studies using various human cell lines. These studies are crucial for assessing the compound's biocompatibility at a cellular level.

One study investigated the cytotoxicity of MN in human neonatal fibroblast (HDFn) cells. medchemexpress.com The results indicated that at a concentration of 5 mg/mL, 90% of the cells remained viable after 24 hours of incubation. medchemexpress.com However, a concentration of 10 mg/mL was found to be extremely toxic to the fibroblasts. medchemexpress.com Another investigation confirmed the non-cytotoxicity of MN at a concentration of 0.5% and noted its ability to increase cellular metabolism. nih.gov

Further research explored the cytotoxic effects of both Methyl Nicotinate (MN) and its deuterated analogue (d2-MN) on human cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma), after 6 and 24 hours of treatment. researchgate.net The findings showed that cell viability was not significantly affected after 6 hours of treatment. researchgate.net However, longer exposure (24 hours) at concentrations higher than 5 mM did impact the viability of both cell lines. researchgate.net Interestingly, at a 5 mM concentration and 24-hour exposure, d2-MN induced a more significant decrease in the viability of MCF7 cells compared to its non-deuterated form. researchgate.net The half-maximal inhibitory concentration (IC50) values for Methyl Nicotinate were determined in several cell lines, as detailed in the table below. researchgate.net

Table 1: In Vitro Cytotoxicity of Methyl Nicotinate in Human Cancer Cell Lines

| Cell Line | IC50 (mM) |

|---|---|

| A549 | 13.6 |

| MCF7 | 33.3 |

| HeLa | 21.9 |

| MDA-MB-231 | 12.6 |

Data sourced from an in vitro cytotoxicity study on various human cancer cell lines. researchgate.net

Pharmacokinetic and Metabolic Studies of Methyl Nicotinate Derivatives

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME) within an organism. Studies on Methyl Nicotinate provide insight into these processes for nicotinic acid esters.

Upon administration, particularly topically, Methyl Nicotinate undergoes ester hydrolysis to yield its two primary components: nicotinic acid (also known as niacin) and methanol. drugbank.comnih.gov This metabolic conversion is considered a critical step and is thought to be mediated by nonspecific α-naphthylacetate-esterase enzymes located within the dermis layer of the skin. drugbank.comnih.gov The in vitro half-life of Methyl Nicotinate in the dermis has been estimated to be between 3 and 10 minutes, indicating a rapid conversion process. drugbank.comnih.gov

The chemical structure of Methyl Nicotinate, particularly the presence of the methyl group, gives it good lipophilicity, which facilitates its penetration through the skin. drugbank.comnih.gov This property allows for rapid absorption following topical application. drugbank.com In vitro experiments have shown that 80-90% of the compound can effectively penetrate the skin. nih.gov It has been demonstrated to bypass the stratum corneum, the outermost layer of the epidermis, in excised skin from hairless mice. drugbank.comnih.gov

Once Methyl Nicotinate is hydrolyzed to nicotinic acid, the distribution of this metabolite has been studied in animals. drugbank.com Nicotinic acid is primarily concentrated in the liver, kidneys, and adipose tissue. drugbank.com Following topical administration of a small, radiolabelled dose of Methyl Nicotinate to human volunteers, approximately 15% of the dose was recovered in the urine. drugbank.comamazonaws.com

The metabolism of nicotinic acid, the primary metabolite of Methyl Nicotinate, is well-documented. Nicotinic acid and nicotinamide are absorbed from the gastrointestinal tract and share similar metabolic fates. amazonaws.com They are essential for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). huji.ac.il

The metabolic pathways for these related compounds ultimately lead to the formation of 6-hydroxy analogues, nicotinamide-N-oxide, and various N-methyl-carboxamide-pyridones. amazonaws.com The primary route of excretion for these metabolites is through the kidneys. drugbank.comamazonaws.com The proportion of unchanged nicotinic acid excreted in rats is dose-dependent; at a low dose (5 mg/kg), very little is excreted unchanged, with the main metabolites being derivatives of N-methyl-nicotinamide and nicotinuric acid. amazonaws.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | - |

| Methyl Nicotinate | Methyl pyridine-3-carboxylate, Nicotinic acid methyl ester |

| Nicotinic Acid | Niacin, Vitamin B3 |

| Methanol | - |

| Nicotinamide | Niacinamide |

| d2-Methyl Nicotinate | Methyl-4,6-d2-nicotinate |

| Nicotinamide-N-oxide | - |

| N-methyl-nicotinamide | - |

Methyl 5-methylnicotinate in Medicinal Chemistry and Drug Discovery

Precursor in Pharmaceutical Synthesis

The utility of methyl 5-methylnicotinate as a precursor is a cornerstone of its relevance in medicinal chemistry. It is instrumental in creating a variety of nicotinic acid derivatives and is a key intermediate in the synthesis of specific drug molecules.

This compound is a versatile starting material for the synthesis of a wide array of nicotinic acid derivatives. Its chemical structure allows for modifications at several positions, leading to compounds with diverse biological activities. Researchers have utilized this scaffold to develop novel molecules with potential applications in various therapeutic areas. The presence of the methyl group on the pyridine ring can influence the electronic properties and steric interactions of the final derivatives, which in turn can modulate their pharmacological profiles.

A notable application of this compound is its role as an intermediate in the synthesis of rupatadine, an antihistamine with a dual mechanism of action, also inhibiting platelet-activating factor (PAF). The synthesis of rupatadine involves several steps, with this compound serving as a key precursor to construct the core structure of the drug molecule. This underscores the importance of this compound in the production of established pharmaceutical agents.

This compound is a critical starting material for the laboratory synthesis of 5-Methyl-N'-nitrosonornicotine (5-MeNNN), a tobacco-specific nitrosamine. 5-MeNNN is a compound of significant interest in toxicological and pharmacological research due to its presence in tobacco products and its potential biological effects. The synthesis from this compound allows for the production of pure 5-MeNNN, which is essential for conducting controlled laboratory studies to investigate its metabolic pathways and biological activities.

Intermediate in the Synthesis of Specific Drug Molecules (e.g., Rupatadine Fumarate Intermediate)

Therapeutic Potential and Applications

Beyond its role as a synthetic precursor, this compound itself has been investigated for direct therapeutic applications, particularly in pain management and as an aid in clinical procedures.

This compound has been explored for its potential analgesic properties. Research has focused on its ability to modulate pain perception, possibly through its interaction with nicotinic acetylcholine receptors (nAChRs) or other cellular targets involved in pain signaling pathways. Studies have investigated its effects in various preclinical models of pain, aiming to elucidate its mechanism of action and evaluate its efficacy as a potential therapeutic agent for pain relief.

Topical application of methyl nicotinate, a related compound, has been shown to increase cutaneous blood flow. This property has led to the investigation of this compound and similar compounds as agents to improve the efficiency of peripheral blood collection. By inducing local vasodilation, these compounds can make veins more prominent and accessible, potentially reducing the difficulty and discomfort associated with venipuncture. Research in this area has explored the formulation of topical preparations containing this compound to facilitate blood drawing in clinical settings.

Enhancement of Topical Photodynamic Therapy (PDT) Efficiency

Photodynamic Therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death, particularly in dermatological applications. cyberleninka.ru The effectiveness of topical PDT is often limited by the penetration of the photosensitizer or its precursor into the target tissue. researchgate.netnih.gov Research has focused on agents that can enhance this penetration, with significant attention given to methyl nicotinate, the parent compound of this compound. Methyl nicotinate is a vasodilating and thermogenic substance that has been shown to improve the efficiency of topical PDT. researchgate.netnih.govmdpi.com Its ability to increase local blood flow and skin temperature facilitates the delivery of therapeutic agents through the skin. cyberleninka.rudrugbank.com

The therapeutic effect of MAL-based PDT relies on the intracellular conversion of MAL into the active photosensitizer, Protoporphyrin IX (PpIX). researchgate.netfrontierspecialtychemicals.com The amount of PpIX that accumulates in the target cells is a key determinant of the treatment's success. cyberleninka.ru Research has shown a direct link between the application of methyl nicotinate and increased production of PpIX. researchgate.netnih.govmdpi.com In vivo studies demonstrated that incorporating methyl nicotinate into a MAL cream significantly increases the amount of PpIX produced in the tissue compared to using MAL cream alone. cyberleninka.ruresearchgate.netmdpi.com This optimization of PpIX formation is attributed to both the enhanced penetration of MAL and an observed increase in cellular metabolism induced by methyl nicotinate. researchgate.netnih.gov The higher concentration of PpIX leads to a greater cytotoxic effect upon light activation, potentially allowing for more effective destruction of tumor tissue and a reduction in treatment incubation times. researchgate.netnih.gov

Table 1: Effect of Methyl Nicotinate (MN) on PpIX Production

| Treatment Group | Relative PpIX Production Increase | Reference |

|---|---|---|

| Methyl-ALA with MN | Approx. 50% greater than Methyl-ALA alone after 180 mins | cyberleninka.ru |

| MAL cream with MN | Increased amount of PpIX produced in tissue | researchgate.netmdpi.com |

Facilitating Tissue Penetration of Photosensitizers (e.g., MAL)

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of nicotinic acid derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies, which involve systematically modifying the molecule, are crucial for optimizing therapeutic properties. vulcanchem.comvulcanchem.com Research into analogues of methyl nicotinate and related pyridine derivatives explores how changes to the core structure influence their efficacy as potential therapeutic agents. gu.semdpi.com

The pyridine ring and the ester group are primary targets for modification in SAR studies of nicotinic acid derivatives. gu.senih.gov The introduction, removal, or change of substituents on the pyridine ring can dramatically alter a compound's biological activity. For example, adding substituents like halogens (chloro, iodo) or alkyl groups (methyl) influences the electronic properties and steric profile of the molecule, which can affect receptor binding and metabolic stability. vulcanchem.comsmolecule.com The position of these substituents is also critical; studies on NAADP analogues showed that substitution at the 5-position of the nicotinic acid moiety resulted in compounds with high potency, whereas substitution at the 4-position led to a loss of potency. nih.gov

The ester group is also a key functional group for activity and drug-like properties. gu.se Modifications such as hydrolysis to the corresponding carboxylic acid, transesterification to a different alcohol, or amidation to form an amide derivative can significantly impact a compound's potency, solubility, and metabolic pathway. vulcanchem.com For instance, in the development of P2Y12 receptor antagonists, the 3-ethoxycarbonyl substituent was found to be central to binding. gu.se In another study, modifying the methyl alcohol on pyridine to a methyl ester was explored to overcome issues with potency and oxidative metabolism. nih.gov

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a significant role in the biological activity of pyridine derivatives. mdpi.com These effects can influence how the molecule interacts with its biological target. However, the impact is highly context-dependent and varies between different compound series and biological targets.

For example, a study on sipholenol A analogues found that the presence of an electron-donating methyl group reduced antimigratory activity compared to an electron-withdrawing fluoro group. mdpi.com Conversely, in a series of imidazobenzothiazole analogues, electron-donating methoxy groups led to better cytotoxic activity compared to the parent compound. mdpi.com The position of the substituent is also paramount. In the development of antitumor agents, the specific placement of different groups on the pyridine ring led to varying levels of inhibitory effects against cancer cell lines. researchgate.net The addition of a methyl group to certain diarylamino-1,3,5-triazine analogues substantially increased their inhibitory potency, while a methylamino group reduced it. mdpi.com These findings underscore that systematic exploration of substituent effects is essential for the rational design of new therapeutic agents based on the nicotinic acid scaffold. vulcanchem.comresearchgate.net

Table 2: SAR Insights from Nicotinic Acid Analogues

| Compound Series / Analogue | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| NAADP Analogues | Substitution at 5-position (e.g., 5-CH₃) | Maintained or increased potency for Ca²⁺ release | nih.gov |

| NAADP Analogues | Substitution at 4-position (e.g., 4-CH₃) | Significantly less potent | nih.gov |

| Sipholenol A Analogues | para-methyl group (electron-donating) | Reduced antimigratory activity | mdpi.com |

| Imidazobenzothiazole Analogues | Methoxy group (electron-donating) | Increased cytotoxic activity | mdpi.com |

| Pyridinyl-4,5-2H-isoxazole Derivatives | Specific substitutions on the pyridine ring | Potent anti-proliferative activities against cancer cell lines | researchgate.net |

Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Methyl 5-Methylnicotinate. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). While specific spectral data for this compound is available from various suppliers, detailed assignments of chemical shifts are crucial for unambiguous structure confirmation. jk-sci.com For the related compound, 5-Methylnicotinic acid, ¹³C NMR data is available, which can provide a basis for comparison. spectrabase.com

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the number and arrangement of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the methyl group attached to the ring, and the methyl group of the ester functionality.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, methyl, carbonyl).

A related compound, Methyl 5-hydroxynicotinate, has been analyzed by ¹H NMR in DMSO-d6, showing distinct peaks for its protons which can be referenced for comparison. chemicalbook.com

| Proton Assignment (Hypothetical) | Expected Chemical Shift (ppm) | Splitting Pattern | Integration |

| Aromatic CH (position 2) | ~8.9 | s | 1H |

| Aromatic CH (position 4) | ~8.2 | s | 1H |

| Aromatic CH (position 6) | ~8.7 | s | 1H |

| O-CH₃ (Ester) | ~3.9 | s | 3H |

| Ar-CH₃ (Ring) | ~2.4 | s | 3H |

This table is a hypothetical representation based on typical chemical shifts for similar structures and is for illustrative purposes.

| Carbon Assignment (Hypothetical) | Expected Chemical Shift (ppm) |

| C=O (Ester) | ~165 |

| Aromatic C (quaternary, with ester) | ~128 |

| Aromatic C (quaternary, with methyl) | ~135 |

| Aromatic CH (position 2) | ~152 |

| Aromatic CH (position 4) | ~138 |

| Aromatic CH (position 6) | ~149 |

| O-CH₃ (Ester) | ~52 |

| Ar-CH₃ (Ring) | ~18 |

This table is a hypothetical representation based on typical chemical shifts for similar structures and is for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and can offer insights into the compound's structure. ajol.info

For this compound, with a molecular formula of C₈H₉NO₂, the expected molecular weight is approximately 151.17 g/mol . biosynth.com In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to this weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Fragmentation patterns observed in the mass spectrum can also aid in structure elucidation. For instance, the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) would result in characteristic fragment ions. In-source fragmentation in some mass spectrometry setups can lead to the observation of fragment ions even in a full-scan analysis. nih.gov

| Ion | m/z (Hypothetical) | Identity |

| [M+H]⁺ | 152.0657 | Protonated Molecular Ion |

| [M]⁺ | 151.0582 | Molecular Ion |

| [M-OCH₃]⁺ | 120.0449 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | 92.0500 | Loss of carbomethoxy group |

This table is a hypothetical representation of possible fragments and is for illustrative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹. libretexts.org

C-O Stretch (Ester): An absorption band would appear in the 1200-1300 cm⁻¹ region. libretexts.org

Aromatic C=C and C=N Stretches: These would be observed in the 1400-1600 cm⁻¹ region. libretexts.org

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) are found just below 3000 cm⁻¹. libretexts.org

N-H and C-H Bending Vibrations: For a related compound, MAPbBr₃ QDs, N-H, C-H (alkene), and C-H (alkane) stretching and bending vibrations have been identified, which can be used for comparative purposes. rsc.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ester) | 1720-1740 |

| C-O (Ester) | 1200-1300 |

| Aromatic C=C/C=N | 1400-1600 |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-2960 |

This table presents typical IR absorption ranges for the functional groups present in this compound.

Chromatographic Techniques for Purity Ascertainment and Analysis

Chromatographic methods are essential for separating this compound from any starting materials, byproducts, or degradation products, thereby allowing for its purification and the assessment of its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of reactions and to get a preliminary indication of a compound's purity. ajol.inforesearchgate.net In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). researchgate.netakjournals.com The plate is then developed in a solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases. researchgate.net

For nicotinic acid derivatives, various solvent systems have been explored. For instance, on silica gel plates, mixtures of acetone and n-hexane have been used as the mobile phase. researchgate.netptfarm.pl The position of the spot, represented by its retention factor (R_f) value, is characteristic of the compound in a given solvent system and can be visualized under UV light (at λ=254 nm). ptfarm.pl

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique used for the separation, identification, and quantification of individual components in a mixture. It is widely used to determine the purity of pharmaceutical compounds. nih.govresearchgate.net

For the analysis of related nicotinates, reversed-phase HPLC methods are common. sielc.commdpi.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For example, a method for methyl nicotinate uses a mobile phase consisting of acetonitrile and water with phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid. sielc.com Another HPLC method for methyl nicotinate employed a mobile phase of 50% methanol: 50% acetonitrile and water with formic acid (70:30 v/v) with UV detection at 210 nm. mdpi.com A study on the stability of methyl nicotinate used a Supelcosil™ LC-18 column with a mobile phase of 25% v/v methanol in water and UV detection at 263 nm. nih.gov The retention time of the compound under specific HPLC conditions is a key identifier.

| Parameter | Condition 1 | Condition 2 |

| Column | Newcrom R1 | Hypersil GOLD |

| Mobile Phase | Acetonitrile, water, phosphoric acid | 50% Methanol: 50% Acetonitrile (A) and water with 0.1% formic acid (B) (70:30 v/v) |

| Detection | UV (wavelength not specified) | UV at 210 nm |

| Flow Rate | Not specified | 0.5 mL/min |

This table shows examples of HPLC conditions used for the analysis of the related compound, methyl nicotinate. sielc.commdpi.com

Advanced Analytical Techniques in this compound Research

The analytical and spectroscopic characterization of this compound (CAS No. 29681-45-6) is crucial for verifying its structural integrity, determining its purity, and quantifying it in various applications, notably as a key intermediate in the synthesis of pharmaceuticals like Rupatadine. biosynth.comgoogleapis.com While detailed research studies focusing exclusively on the advanced analytical characterization of this specific compound are not widely available in public literature, its analysis relies on a standard suite of sophisticated spectroscopic and chromatographic methods. Commercial suppliers commonly use techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) to assess the purity of the compound. figshare.com

Research involving this compound as a starting material for the synthesis of other compounds, such as 5-methylnicotinohydrazide and 5-Methyl-N′-nitrosonornicotine, implicitly depends on the accurate initial characterization of this precursor, though the specific data is often not published. googleapis.comoup.com Several chemical suppliers explicitly note the absence of readily available analytical charts or data for this product, indicating that while these techniques are standard for quality control, comprehensive spectral libraries are not in the public domain.

The following sections describe the principal advanced analytical techniques employed in the research and quality control of this compound.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reactants, solvents, and byproducts. Gas chromatography is frequently cited as a primary method for purity analysis.

Gas Chromatography (GC) GC is utilized to determine the purity of this compound, often achieving results greater than 92.0% or 98.0% purity for commercial-grade products. figshare.com This technique separates volatile compounds based on their boiling points and interactions with a stationary phase, making it ideal for assessing the level of residual solvents or synthetic byproducts.

High-Performance Liquid Chromatography (HPLC) While less commonly cited for this specific compound than GC, HPLC is a foundational technique in pharmaceutical and chemical analysis. It would be employed for non-volatile impurities or for analyses in liquid matrices. The technique separates components based on their affinity for a stationary and a mobile phase.

| Technique | Primary Application | Typical Information Obtained |

|---|---|---|

| Gas Chromatography (GC) | Purity assessment and quantification. | Retention time, peak area (purity percentage), detection of volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification in liquid mixtures. | Retention time, separation from non-volatile impurities, quantification via UV detection. |

Spectroscopic Techniques

Spectroscopy is indispensable for the structural elucidation and confirmation of this compound's molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. Purity assessment by NMR (≥97%) is noted by some suppliers. figshare.com

¹H NMR (Proton NMR) would be used to identify the chemical environment of the hydrogen atoms, confirming the presence of the methyl groups (one on the pyridine ring, one in the ester) and the protons on the aromatic ring.

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule, verifying the number and type of carbon atoms.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of this compound and can provide structural information through fragmentation analysis. The expected exact mass is 151.0633 u. In synthesis procedures where it is used as an intermediate, MS is critical for confirming the progression of a reaction. For instance, in the synthesis of 5-methylnicotinohydrazide from this compound, the resulting product shows an [M+H]⁺ ion at m/z 152.1, confirming the successful conversion. googleapis.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, key characteristic absorption bands would be expected for the C=O (ester carbonyl) group, C-O (ester) linkage, and C=C/C=N bonds of the pyridine ring.

| Technique | Primary Application | Typical Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | Chemical shifts and coupling constants confirming the arrangement of atoms. |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis. | Mass-to-charge ratio (m/z) of the molecular ion and its fragments. |

| Infrared (IR) Spectroscopy | Functional group identification. | Wavenumbers of absorption corresponding to specific chemical bonds (e.g., C=O, C-O). |

Future Directions and Emerging Research Avenues

Exploration of New Biological Targets and Mechanisms of Action

While the specific biological activities of Methyl 5-Methylnicotinate are still under broad investigation, research on structurally similar compounds provides a roadmap for future exploration. Its parent compound, methyl nicotinate, is known to be a vasodilator that enhances local blood flow when applied topically. drugbank.commedchemexpress.com The mechanism is thought to involve the promotion of prostaglandin D2 release, which is a localized cellular messenger. drugbank.comnih.gov Upon penetrating the skin, methyl nicotinate is hydrolyzed to nicotinic acid. drugbank.com Furthermore, studies have demonstrated that methyl nicotinate possesses both peripheral and central antinociceptive (pain-relieving) properties. medchemexpress.comajol.info

Emerging research suggests that this compound itself could possess antimicrobial, anti-inflammatory, and antioxidant properties. guidechem.com This is supported by findings on its ethyl ester analog, ethyl 5-methylnicotinate, which is being investigated for vasodilation and antimicrobial effects and has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which could affect drug metabolism. smolecule.com Derivatives have also shown promise; for example, methyl 5-methyl-6-(piperazin-1-yl)nicotinate serves as a precursor for antibacterial agents and compounds that target serotonin and dopamine receptors in the central nervous system. vulcanchem.com These findings suggest that future research on this compound could fruitfully target pathways related to inflammation, microbial growth, and neurological function.

Table 1: Investigated and Potential Biological Activities of Nicotinate Derivatives

| Compound | Investigated/Potential Activity | Mechanism/Target |

|---|---|---|

| Methyl Nicotinate | Vasodilation, Analgesic | Prostaglandin D2 release drugbank.comnih.gov |

| This compound | Antimicrobial, Anti-inflammatory, Antioxidant | Under investigation guidechem.com |

| Ethyl 5-methylnicotinate | Vasodilation, Antimicrobial, Drug Metabolism Modulation | CYP1A2 enzyme inhibition smolecule.com |

Development of Novel Synthetic Strategies for Enhanced Yields and Selectivity

The synthesis of this compound and related compounds is evolving from traditional methods toward more efficient and selective strategies. A conventional laboratory synthesis involves the esterification of 5-methylnicotinic acid with methanol using a reagent like thionyl chloride, which can achieve very high yields of up to 98.2%. Another common method is the acid-catalyzed esterification of nicotinic acid by refluxing it with methanol and sulfuric acid. ajol.info